molecular formula C8H5ClO2 B1322321 4-Chlorobenzofuran-3(2H)-one CAS No. 3260-90-0

4-Chlorobenzofuran-3(2H)-one

Cat. No.: B1322321
CAS No.: 3260-90-0
M. Wt: 168.57 g/mol
InChI Key: HHLDAXYTRQJRAK-UHFFFAOYSA-N
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Description

4-Chlorobenzofuran-3(2H)-one is a heterocyclic organic compound that features a benzofuran ring substituted with a chlorine atom at the 4-position

Scientific Research Applications

4-Chlorobenzofuran-3(2H)-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzofuran-3(2H)-one typically involves the cyclization of appropriately substituted phenoxyacetyl chlorides. One common method involves the reaction of 4-chlorophenoxyacetyl chloride with aluminum chloride in benzene, leading to the formation of the desired benzofuranone . The reaction conditions generally require anhydrous conditions and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps such as recrystallization or chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzofuran-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to a variety of substituted benzofuranones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-Chlorobenzofuran-3(2H)-one and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

4-Chlorobenzofuran-3(2H)-one can be compared with other benzofuran derivatives such as:

    2,3-Dihydrobenzofuran: Lacks the chlorine substitution and has different reactivity and applications.

    5-Chlorobenzofuran-3(2H)-one: Chlorine substitution at a different position, leading to variations in chemical properties and reactivity.

    Benzofuran-3(2H)-one: The parent compound without any substitutions, serving as a basic structure for various derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-chloro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLDAXYTRQJRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309155
Record name 4-Chloro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3260-90-0
Record name 4-Chloro-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3260-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dihydro-1-benzofuran-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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